molecular formula C14H9ClF3NO2 B14634219 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid CAS No. 55098-69-6

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid

Cat. No.: B14634219
CAS No.: 55098-69-6
M. Wt: 315.67 g/mol
InChI Key: FZUCJJPJUXHZHS-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is a chemical compound with the molecular formula C14H9ClF3NO2. It is known for its unique structure, which includes a trifluoromethyl group and a chloro-substituted aniline moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable benzoic acid derivative. One common method includes performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chloro-substituted aniline moiety contribute to its reactivity and binding affinity with various biological molecules. These interactions can influence enzymatic activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

55098-69-6

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-12-4-2-1-3-9(12)13(20)21/h1-7,19H,(H,20,21)

InChI Key

FZUCJJPJUXHZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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